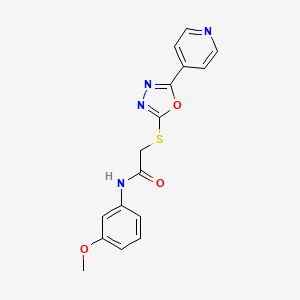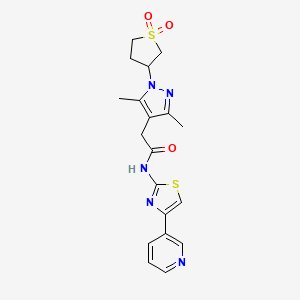![molecular formula C23H16FN5O2S B2858883 6-(4-fluorophenyl)-3-methyl-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)imidazo[2,1-b]thiazole-2-carboxamide CAS No. 1428349-67-0](/img/structure/B2858883.png)
6-(4-fluorophenyl)-3-methyl-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)imidazo[2,1-b]thiazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-(4-fluorophenyl)-3-methyl-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)imidazo[2,1-b]thiazole-2-carboxamide” is a heterocyclic compound . It is related to quinazolinone and quinazoline derivatives, which are known for their wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
The compound and its analogues have been synthesized and evaluated for their potential anticancer activity. For instance, novel 2-aralkyl-5-substituted-6-(4'-fluorophenyl)-imidazo[2,1-b][1,3,4]thiadiazole derivatives exhibited significant cytotoxicity against leukemia cells. Certain derivatives, specifically 3a, 4a, and 4c, showed strong cytotoxicity, suggesting their potential as chemotherapeutic agents. The mechanism of cytotoxicity for one derivative, 4a, indicated apoptosis induction without cell cycle arrest, highlighting its promise as a cancer treatment option (Karki et al., 2011).
Antiviral Drug Discovery
The compound's structural class is also explored in antiviral drug discovery, particularly highlighting the diverse strategies and chemical scaffolds utilized in identifying novel antiviral agents. This broader category of research emphasizes the ongoing efforts to combat viral diseases by developing compounds with new mechanisms of action (De Clercq, 2009).
BRAF Inhibitor for Cancer Treatment
Another study focused on the synthesis of imidazo[2,1-b]thiazole derivatives with the aim to develop potent BRAF inhibitors for cancer treatment. These new compounds showed cytotoxic activity against colon cancer and melanoma cell lines. Several derivatives outperformed the positive control, sorafenib, in cytotoxicity assays and demonstrated significant inhibitory effects against BRAF mutants, offering a promising avenue for targeted cancer therapy (Abdel‐Maksoud et al., 2019).
Antimicrobial and Antibacterial Activities
Compounds within this chemical class have been synthesized and assessed for their antimicrobial and antibacterial activities. Such studies underline the potential of these derivatives in treating infectious diseases, providing a foundation for further exploration of their therapeutic applications (Patel & Patel, 2010).
Immunoregulatory Antiinflammatory Agents
Exploratory research into substituted 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles suggests their potential as immunoregulatory antiinflammatory agents. This discovery stems from the combination of structural features from known antiinflammatory and immunoregulatory drugs, aiming to produce compounds with both properties. Initial findings indicate that some derivatives exhibit the desired combination of activities, promising a new class of drugs for treating inflammation and autoimmune diseases (Bender et al., 1985).
Propiedades
IUPAC Name |
6-(4-fluorophenyl)-3-methyl-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN5O2S/c1-13-21(32-23-26-19(12-29(13)23)14-6-8-15(24)9-7-14)22(31)25-17-5-3-2-4-16(17)18-10-11-20(30)28-27-18/h2-12H,1H3,(H,25,31)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORRCFZUIFMOOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4C5=NNC(=O)C=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-fluorophenyl)-3-methyl-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)imidazo[2,1-b]thiazole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

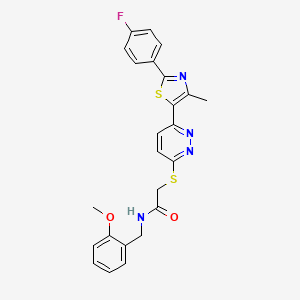
![5-((2-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858802.png)
![2-chloro-N-{2-[(3,4-dimethylphenyl)sulfanyl]ethyl}pyridine-4-carboxamide](/img/structure/B2858803.png)
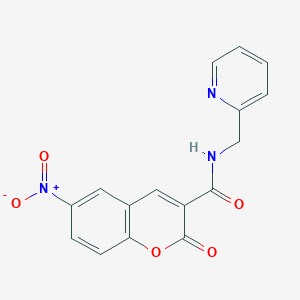
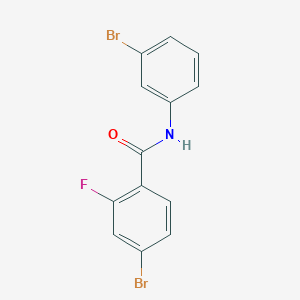
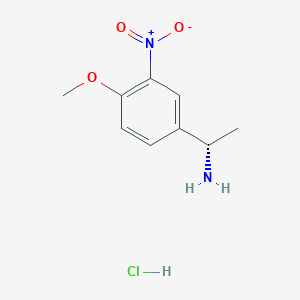
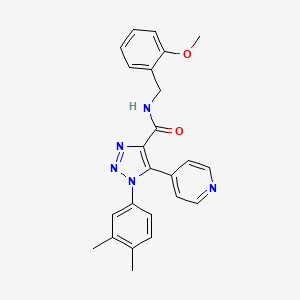
![2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2858812.png)
![1-[3-(Difluoromethyl)phenyl]propan-1-one](/img/structure/B2858813.png)
![1-Benzyl-4-thieno[3,2-d]pyrimidin-4-ylpiperazin-2-one](/img/structure/B2858816.png)
